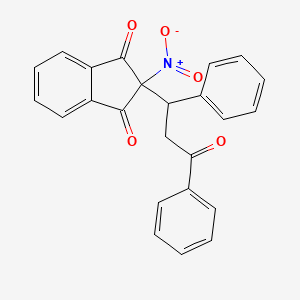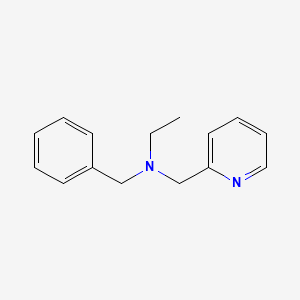
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, also known as NPDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is thought to act by binding to the hydrophobic pocket of p300, which prevents its interaction with HIF-1α. This binding also appears to induce conformational changes in p300, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammation. These effects make 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione a promising candidate for a variety of research applications, including the study of cancer, cardiovascular disease, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione in lab experiments is its potent inhibitory effects on protein-protein interactions. This makes it a valuable tool for the study of a variety of diseases and biological processes. However, there are also some limitations to using 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, including its potential toxicity and the need for careful dosing and handling.
Orientations Futures
There are a number of future directions for research on 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, including the development of new synthetic methods for its production, the study of its effects on other protein-protein interactions, and the exploration of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione and to determine its potential toxicity and side effects in vivo.
Méthodes De Synthèse
The synthesis of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione can be achieved through a number of different methods, including the reaction of 2-nitrobenzaldehyde with 3-oxo-1,3-diphenylpropionic acid in the presence of a base. This reaction results in the formation of the intermediate compound, 2-nitro-3-oxo-1,3-diphenylpropyl benzoate, which can then be further reacted with indan-1,3-dione to produce 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione.
Applications De Recherche Scientifique
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been shown to be a potent inhibitor of the interaction between the transcription factor HIF-1α and the coactivator p300, which has important implications for the study of cancer and other diseases.
Propriétés
IUPAC Name |
2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-21(17-11-5-2-6-12-17)15-20(16-9-3-1-4-10-16)24(25(29)30)22(27)18-13-7-8-14-19(18)23(24)28/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVLXZZXNCLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5215249 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![(2R*,3R*)-3-[methyl(propyl)amino]-1'-(4-methyl-2-pyridinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5217063.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B5217088.png)
![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)

